molecular formula C9H12IN3S B13759588 (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide CAS No. 60045-74-1

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide

Cat. No.: B13759588
CAS No.: 60045-74-1
M. Wt: 321.18 g/mol
InChI Key: WXNOHMLYCRNNCP-UHFFFAOYSA-M
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Description

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is a chemical compound with a unique structure that includes a benzothiadiazole ring and a trimethylammonium group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide typically involves the reaction of benzothiadiazole derivatives with trimethylamine and an iodide source. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dimethylformamide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like halides, cyanides; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different substituents replacing the iodide ion.

Scientific Research Applications

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in studies involving cellular signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide: Similar structure but with different substituents, leading to varied properties and applications.

    (2,1,3-Benzothia(S IV)diazol-5-yl)ethylammonium iodide: Another related compound with distinct functional groups.

Uniqueness

(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is unique due to its specific combination of the benzothiadiazole ring and trimethylammonium group, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

60045-74-1

Molecular Formula

C9H12IN3S

Molecular Weight

321.18 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl(trimethyl)azanium;iodide

InChI

InChI=1S/C9H12N3S.HI/c1-12(2,3)7-4-5-8-9(6-7)11-13-10-8;/h4-6H,1-3H3;1H/q+1;/p-1

InChI Key

WXNOHMLYCRNNCP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]

Origin of Product

United States

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